![molecular formula C11H13BrN2O2 B3192992 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[E][1,4]diazepine-2-carboxylic acid methyl ester CAS No. 672309-91-0](/img/structure/B3192992.png)
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[E][1,4]diazepine-2-carboxylic acid methyl ester
Übersicht
Beschreibung
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[E][1,4]diazepine-2-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C11H13BrN2O2 and its molecular weight is 285.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 284.01604 g/mol and the complexity rating of the compound is 262. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[E][1,4]diazepine-2-carboxylic acid methyl ester (CAS No. 195986-87-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H11BrN2
- Molecular Weight : 227.10 g/mol
- CAS Number : 195986-87-9
- Structure : The compound features a benzodiazepine core with a bromo substituent and a carboxylic acid methyl ester group.
1. Pharmacological Effects
Research indicates that benzodiazepine derivatives like 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[E][1,4]diazepine exhibit various pharmacological effects:
- Anxiolytic Activity : Benzodiazepines are known for their anxiolytic properties. Studies have shown that compounds with similar structures can modulate GABA_A receptor activity, leading to reduced anxiety levels in animal models .
- Sedative Effects : The sedative properties of benzodiazepines are mediated through their action on GABA_A receptors. The presence of the bromo group may enhance binding affinity compared to non-brominated analogs .
The primary mechanism of action for benzodiazepines involves the modulation of GABA_A receptors:
- GABA_A Receptor Modulation : Benzodiazepines bind to specific sites on the GABA_A receptor complex, enhancing the inhibitory effects of GABA. This results in increased chloride ion influx and hyperpolarization of neurons, contributing to their sedative and anxiolytic effects .
3. In Vitro Studies
In vitro studies have demonstrated that 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[E][1,4]diazepine can inhibit calcium ion uptake in nerve terminals:
Study | Findings |
---|---|
Taft et al. (1984) | Demonstrated that benzodiazepines can act as calcium channel antagonists by inhibiting voltage-sensitive calcium uptake in synaptosomes . |
4. Case Studies
A review of literature highlights several case studies involving benzodiazepine derivatives:
- Cognitive Impairments : Research has linked chronic benzodiazepine use to cognitive impairments due to receptor downregulation and altered neurotransmission dynamics .
- Potential Therapeutic Uses : Investigations into the use of such compounds for treating anxiety disorders and other neurological conditions are ongoing. The unique structure may offer advantages in selectivity and potency compared to existing treatments .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1. Anticonvulsant Activity
Research has indicated that derivatives of benzo[d]diazepines exhibit anticonvulsant properties. The incorporation of the bromine atom in the 7-position may enhance the binding affinity to GABA receptors, potentially leading to increased efficacy in seizure control. Studies have shown that similar compounds can modulate GABAergic activity, which is crucial for their anticonvulsant effects .
2. Anxiolytic Effects
The anxiolytic properties of benzodiazepines are well-documented. Compounds like 7-bromo derivatives may exhibit similar effects by enhancing the inhibitory neurotransmission mediated by GABA. Preclinical studies suggest that these compounds can reduce anxiety-related behaviors in animal models .
3. Neuroprotective Properties
Some studies have suggested that benzodiazepine derivatives can provide neuroprotection against excitotoxicity and oxidative stress. This is particularly relevant in neurodegenerative diseases where such mechanisms are pivotal .
Neuropharmacology
1. GABA Receptor Modulation
The primary mechanism of action for many benzodiazepines involves modulation of the GABA_A receptor. The unique structure of 7-bromo-2,3,4,5-tetrahydro-1H-benzo[E][1,4]diazepine-2-carboxylic acid methyl ester may allow it to act as a positive allosteric modulator at these receptors, enhancing the effects of GABA and leading to sedative and anxiolytic outcomes .
2. Potential for New Drug Development
Given its structural features, this compound can serve as a lead compound for developing new anxiolytics or anticonvulsants with improved safety profiles and reduced side effects compared to traditional benzodiazepines .
Synthetic Applications
1. Intermediate in Organic Synthesis
this compound can function as an important synthetic intermediate in the preparation of various bioactive molecules. Its unique functional groups allow for further chemical modifications that can lead to the synthesis of more complex structures .
2. Building Block for Complex Molecules
In synthetic organic chemistry, this compound can be utilized as a building block for creating heterocyclic compounds with diverse biological activities. Its bromine substituent provides a site for nucleophilic substitution reactions, enabling the introduction of various functional groups .
Case Studies and Research Findings
Eigenschaften
IUPAC Name |
methyl 7-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c1-16-11(15)10-6-13-5-7-4-8(12)2-3-9(7)14-10/h2-4,10,13-14H,5-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYFFFUOHNKBHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCC2=C(N1)C=CC(=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660878 | |
Record name | Methyl 7-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30660878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
672309-91-0 | |
Record name | Methyl 7-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=672309-91-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 7-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30660878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.